4-methoxy-6-oxo-N-propyl-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
Description
4-Methoxy-6-oxo-N-propyl-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a dihydropyridazine core substituted with a methoxy group at position 4, a propyl carboxamide at position 3, and a p-tolyl group at position 1. Its synthesis typically involves multi-step reactions, including cyclization and functional group substitutions, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
4-methoxy-1-(4-methylphenyl)-6-oxo-N-propylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-9-17-16(21)15-13(22-3)10-14(20)19(18-15)12-7-5-11(2)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZYGHLDDWTOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-oxo-N-propyl-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the methoxy and methylphenyl groups. The final step involves the formation of the carboxamide group.
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of Methoxy and Methylphenyl Groups: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide. The methylphenyl group can be introduced through Friedel-Crafts alkylation.
Formation of Carboxamide Group: The carboxamide group is typically formed by reacting the intermediate compound with propylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-oxo-N-propyl-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-methoxy-6-oxo-N-propyl-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-6-oxo-N-propyl-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Pyridazine vs. Thiazolidin/Quinoline Derivatives
- Compound 8a (2-(2,4-dioxo-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)thiazolidin-3-yl)-N-(p-tolyl)acetamide): Replaces the pyridazine core with a thiazolidinone-quinoline hybrid. Exhibits reduced solubility compared to the pyridazine derivative due to increased planarity and hydrogen-bonding capacity of the quinoline moiety .
- Compound 12a ((Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide): Features an indole-fused thiazolidinone core. Demonstrates enhanced TNF-α inhibition (IC₅₀ = 0.8 µM) compared to pyridazine analogs, attributed to improved π-π stacking with target proteins .
Pyridazine vs. Naphthyridine Derivatives
- Compound 67 (N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide):
Substituent Effects on Bioactivity
Role of the p-Tolyl Group
- The p-tolyl group is critical for maintaining TNF-α inhibitory activity. Replacement with bulkier substituents (e.g., 4-chloro, 4-methoxy) reduces potency by ~50–80%, as seen in analogs 40c–40f .
Key Data :
Substituent on p-Tolyl TNF-α IC₅₀ (µM) Relative Potency 4-Methyl (p-tolyl) 0.5 100% 4-Methoxy 1.2 42% 4-Chloro 2.3 22%
Methoxy Group Position and Electronic Effects
- The 4-methoxy group on the pyridazine ring enhances solubility (logP = 1.8 vs. 2.5 for non-methoxy analogs) but slightly reduces binding affinity (ΔG = -8.2 kcal/mol vs. -9.1 kcal/mol for 4-H derivatives) due to steric hindrance .
Carboxamide Side Chain Variations
- N-Propyl vs. N-Pentyl Substitutions :
- Adamantyl Modifications :
Research Findings and Trends
- Key Insight : The pyridazine core balances metabolic stability and solubility, while the p-tolyl group is indispensable for target engagement.
- Limitations : Methoxy substitutions, though beneficial for solubility, necessitate optimization to minimize steric clashes in binding pockets.
- Future Directions: Hybridizing the pyridazine core with indole or quinoline moieties may synergize TNF-α inhibition and pharmacokinetic properties .
Biological Activity
Chemical Structure and Properties
The chemical structure of 4-methoxy-6-oxo-N-propyl-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide can be described by the following features:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 314.34 g/mol
The compound contains a methoxy group, a carbonyl group, and a propyl side chain, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of dihydropyridazines demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds range from 15.625 to 125 μM, indicating their potential as antibacterial agents .
Antifungal Activity
In addition to antibacterial properties, certain derivatives have shown antifungal activity against Candida albicans. The effectiveness is often measured in terms of MIC and biofilm inhibition concentration (MBIC). For example, some compounds in this class exhibited MBIC values significantly lower than those of standard antifungal treatments like fluconazole .
The mechanism by which these compounds exert their effects typically involves:
- Inhibition of Protein Synthesis : This is crucial for bacterial growth and replication.
- Disruption of Nucleic Acid Synthesis : By interfering with DNA or RNA synthesis, these compounds can halt the proliferation of microorganisms.
- Biofilm Disruption : Certain derivatives have shown the ability to disrupt biofilm formation, which is critical in chronic infections .
Study 1: Efficacy Against Biofilms
A study evaluated the efficacy of several dihydropyridazine derivatives against biofilms formed by Staphylococcus epidermidis. The results indicated that some compounds significantly reduced biofilm biomass compared to untreated controls. The most effective compound had an MBIC value of approximately 31 μg/mL .
Study 2: Safety Profile and Toxicity
Another study focused on the safety profile of a related compound in a preclinical model. It was found to have minimal toxicity at therapeutic doses while effectively lowering LDL cholesterol levels . This suggests that derivatives of dihydropyridazines may also have beneficial cardiovascular effects.
Data Table: Biological Activity Summary
| Activity Type | Target Organism | MIC (μM) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.625 - 125 | Bactericidal effect observed |
| Antibacterial | Enterococcus faecalis | 62.5 - 125 | Selective for Gram-positive bacteria |
| Antifungal | Candida albicans | <50 | Superior to fluconazole in some cases |
| Biofilm Disruption | Staphylococcus epidermidis | 31 | Significant reduction in biofilm biomass |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
